TPT-260 Dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
TPT-260 Dihydrochloride, also known as NSC 55712, is a thiophene thiourea derivative . Its primary target is the retromer complex , a multiprotein complex responsible for trafficking cargo out of endosomes . This complex plays a crucial role in neuroprotection by preventing the amyloid precursor protein (APP) from being cleaved into Alzheimer’s disease-inducing fragments via the endosome .
Mode of Action
This compound acts as a chaperone to stabilize the retromer complex against thermal denaturation . It dose-dependently increases the level of retromer proteins, redirects APP from the endosome, and reduces the formation of pathogenic APP .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endosomal trafficking pathway . By stabilizing the retromer complex, this compound prevents the cleavage of APP into disease-inducing fragments, thus playing a neuroprotective role .
Pharmacokinetics
Its solubility in dmso and pbs (ph 72) suggests that it may have good bioavailability .
Result of Action
The stabilization of the retromer complex by this compound results in a dose-dependent increase in the level of retromer proteins . This redirection of APP from the endosome reduces the formation of pathogenic APP, thereby potentially mitigating the progression of Alzheimer’s disease .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, as it stabilizes the retromer complex against thermal denaturation . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TPT-260 Dihydrochloride involves the reaction of thiophene derivatives with thiourea under specific conditions. The detailed synthetic route includes:
Starting Materials: Thiophene derivatives and thiourea.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is purified through recrystallization or chromatography to achieve a purity of ≥95%.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: TPT-260 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
TPT-260 Dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
NSC 55712: Another thiophene thiourea derivative with similar chaperone activity.
R55: A retromer stabilizing pharmacological chaperone that binds at the Vps29 and Vps35 interface.
Uniqueness: TPT-260 Dihydrochloride is unique due to its high potency and specificity in stabilizing retromer complexes. Its ability to reduce the formation of pathogenic amyloid precursor protein makes it a valuable tool in Alzheimer’s disease research .
Properties
IUPAC Name |
[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSODRWWHAUGSGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2076-91-7 | |
Record name | 2076-91-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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